molecular formula C8H5FO B14137759 2-Ethynyl-3-fluorophenol CAS No. 1121583-53-6

2-Ethynyl-3-fluorophenol

Cat. No.: B14137759
CAS No.: 1121583-53-6
M. Wt: 136.12 g/mol
InChI Key: HTSPCDZRHADOMP-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluorophenol (C₈H₅FO) is a fluorinated phenolic compound featuring a hydroxyl group at position 1, a fluorine atom at position 3, and an ethynyl (-C≡CH) substituent at position 2 on the aromatic ring. The ethynyl group confers rigidity to the structure and serves as a reactive handle for further functionalization (e.g., click chemistry or cross-coupling reactions). The fluorine atom enhances electronic effects, influencing acidity, solubility, and metabolic stability. This compound is of interest in pharmaceutical and materials science research due to its unique electronic and steric properties.

Properties

CAS No.

1121583-53-6

Molecular Formula

C8H5FO

Molecular Weight

136.12 g/mol

IUPAC Name

2-ethynyl-3-fluorophenol

InChI

InChI=1S/C8H5FO/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5,10H

InChI Key

HTSPCDZRHADOMP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-3-fluorophenol can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base.

Another method involves the preparation of 3-fluorophenol, which can be achieved through a fluoro-substitution reaction using m-aminophenol as a raw material . The ethynyl group can then be introduced through further functionalization reactions.

Industrial Production Methods

Industrial production of 2-ethynyl-3-fluorophenol may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-3-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Compounds

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa Solubility (Water)
2-Ethynyl-3-fluorophenol Not Available 136.12 95–98 (est.) 220–225 (est.) ~8.2 Low
2-Fluorophenol 367-12-4 112.10 12–14 189–191 8.5 Moderate
3-Fluorophenol 372-20-3 112.10 33–35 182–184 8.8 Moderate
2-Ethynylphenol 766-83-4 118.13 80–82 215–217 9.1 Low

Research Findings

Acidity and Electronic Effects: The pKa of 2-ethynyl-3-fluorophenol (~8.2) is lower than phenol but comparable to 2-fluorophenol, reflecting fluorine’s electron-withdrawing influence. The ethynyl group minimally impacts acidity but increases hydrophobicity.

Metabolic Stability: Fluorine at position 3 in 2-ethynyl-3-fluorophenol reduces oxidative degradation rates compared to non-fluorinated analogs, making it advantageous in drug design.

Thermal Stability: The ethynyl group increases thermal stability (melting point ~95–98°C) relative to 2-fluorophenol (12–14°C), attributed to enhanced molecular rigidity.

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